

Application Note: Structural Confirmation of Macrocarpal D via Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: Macrocarpal D

Cat. No.: B242413

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Introduction

Macrocarpal D belongs to a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species. These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and potential antiviral properties.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for advancing any potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex natural products like **Macrocarpal D**. [3][4] This application note provides a detailed overview and experimental protocols for the structural analysis of **Macrocarpal D** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Strategy

The structural confirmation of **Macrocarpal D** relies on a systematic approach that involves the complete assignment of all proton (^1H) and carbon (^{13}C) signals and the establishment of through-bond and through-space correlations. This is achieved by employing a combination of 1D NMR (^1H and ^{13}C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). [5][6]

Data Presentation: NMR Spectroscopic Data for Macrocarpal D

The following table summarizes the characteristic ^1H and ^{13}C NMR chemical shifts for **Macrocarpal D**, compiled from spectroscopic data of closely related macrocarpals.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Position	δC (ppm)	δH (ppm, Multiplicity, J in Hz)	Key HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key NOESY Correlations ($^1\text{H} \leftrightarrow ^1\text{H}$)
Phloroglucinol Moiety				
1'	193.8	10.07 (s)	C-2', C-3', C-5'	H-2'
2'	193.8	10.07 (s)	C-1', C-4', C-6'	H-1'
3'	172.2	-	-	-
4'	172.1	-	-	-
5'	171.0	-	-	-
6'	154.2	-	-	-
7'	123.4	5.64 (s)	C-5', C-6', C-8'	H-22
8'	110.4	-	-	-
9'	107.4	-	-	-
Diterpene Moiety				
1	59.0	1.96 (m)	C-2, C-10, C-11	H-2, H-10
2	27.9	0.49 (m)	C-1, C-3, C-4	H-1, H-3
3	42.8	3.25 (m)	C-2, C-4, C-5	H-2, H-4
4	37.5	2.32 (m), 1.26 (m)	C-3, C-5, C-12	H-3, H-5
5	50.9	1.13 (m)	C-4, C-6, C-10	H-4, H-6
6	22.1	1.07 (m), 0.91 (m)	C-5, C-7	H-5, H-7
7	45.9	1.61 (m), 1.43 (m)	C-6, C-8, C-9	H-6, H-8
8	25.8	1.51 (m)	C-7, C-9, C-10	H-7, H-9

9	41.5	1.26 (m), 0.91 (m)	C-8, C-10, C-11	H-8, H-10
10	59.0	1.96 (m)	C-1, C-5, C-9, C-11	H-1, H-5, H-9
11	31.5	-	-	-
12	50.9	1.13 (m)	C-4, C-11, C-13, C-14	H-4, H-13, H-14
13	29.0	-	-	-
14	29.0	1.13 (m)	C-12, C-13, C-15	H-12, H-15
15	41.5	1.26 (m), 0.91 (m)	C-14, C-16	H-14, H-16
16	37.5	2.32 (m), 1.26 (m)	C-15, C-17	H-15, H-17
17	31.5	0.56 (m)	C-16, C-18, C-20	H-16, H-18, H-20
18	27.9	-	-	-
19	29.0	1.13 (m)	C-18, C-20	H-18, H-20
20	27.9	0.49 (m)	C-17, C-19, C-21	H-17, H-19, H-21
21	25.8	1.51 (m)	C-20, C-22	H-20, H-22
22	123.4	5.64 (s)	C-7', C-21, C-23	H-7', H-21, H-23
23	31.5	0.56 (m)	C-22, C-24, C-25	H-22, H-24, H-25
24	22.1	1.07 (m), 0.91 (m)	C-23, C-25, C-26	H-23, H-25, H-26
25	45.9	1.61 (m), 1.43 (m)	C-24, C-26	H-24, H-26
26	22.1	-	-	-
27	25.8	-	-	-
28	16.4	-	-	-

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of purified **Macrocarpal D** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).
- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
- **Degassing (Optional but Recommended for NOESY):** For high-quality NOESY spectra, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.

1. 1D ¹H NMR

- **Purpose:** To determine the proton chemical shifts, multiplicities (splitting patterns), and integration (number of protons).
- **Typical Parameters:**
 - Pulse Program: zg30 or zg
 - Spectral Width (SW): 12-15 ppm
 - Number of Scans (NS): 8-16
 - Relaxation Delay (D1): 1-2 s

2. 1D ¹³C NMR & DEPT

- **Purpose:** To identify the chemical shifts of all carbon atoms and to determine the multiplicity of each carbon (C, CH, CH₂, CH₃) using DEPT-135 and DEPT-90 experiments.

- Typical Parameters:

- Pulse Program: zgpg30 (^{13}C), dept135, dept90
- Spectral Width (SW): 200-220 ppm
- Number of Scans (NS): 1024 or more (due to low natural abundance of ^{13}C)
- Relaxation Delay (D1): 2 s

3. 2D COSY (^1H - ^1H Correlation Spectroscopy)

- Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (geminal and vicinal couplings). This helps to establish spin systems within the molecule.[\[7\]](#)
[\[8\]](#)

- Typical Parameters:

- Pulse Program: cosygpppqf
- Spectral Width (SW) in F1 and F2: 12-15 ppm
- Number of Increments (TD in F1): 256-512
- Number of Scans (NS): 2-4 per increment

4. 2D HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To correlate each proton with its directly attached carbon atom (one-bond ^1H - ^{13}C correlation). This is crucial for assigning carbon signals based on their attached proton's chemical shift.[\[9\]](#)[\[10\]](#)

- Typical Parameters:

- Pulse Program: hsqcedetgpsisp2.2
- Spectral Width (SW) in F2 (^1H): 12-15 ppm
- Spectral Width (SW) in F1 (^{13}C): 160-180 ppm

- Number of Increments (TD in F1): 256
- Number of Scans (NS): 2-8 per increment

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

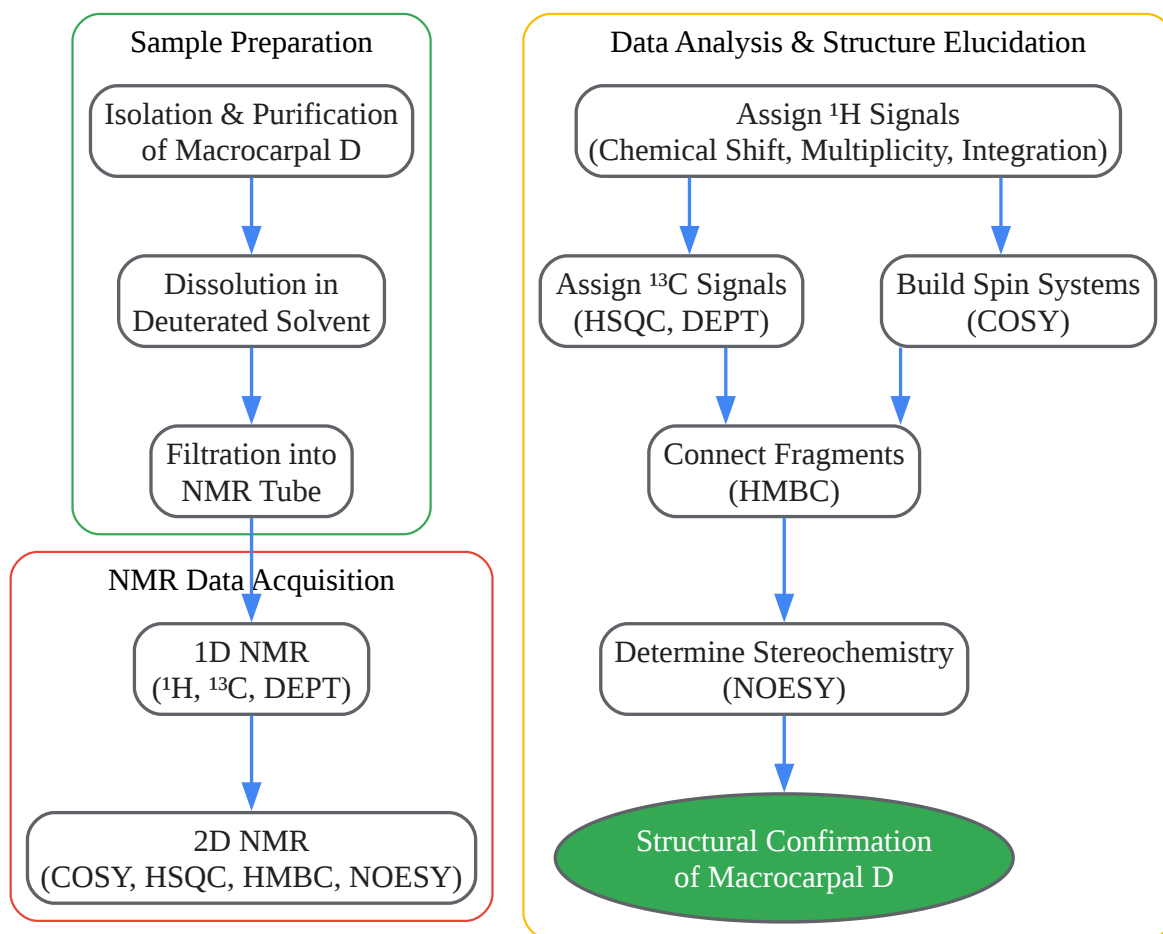
- Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This experiment is vital for connecting the spin systems established by COSY and for identifying quaternary carbons.[\[7\]](#)[\[10\]](#)
- Typical Parameters:
 - Pulse Program: hmbcgplpndqf
 - Spectral Width (SW) in F2 (^1H): 12-15 ppm
 - Spectral Width (SW) in F1 (^{13}C): 200-220 ppm
 - Number of Increments (TD in F1): 512
 - Number of Scans (NS): 8-16 per increment
 - Long-range coupling delay optimized for ~8 Hz.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

- Purpose: To identify protons that are close to each other in space ($< 5 \text{ \AA}$), irrespective of their through-bond connectivity. This is essential for determining the relative stereochemistry and conformation of the molecule.[\[11\]](#)[\[12\]](#)
- Typical Parameters:
 - Pulse Program: noesygp-ph
 - Spectral Width (SW) in F1 and F2: 12-15 ppm
 - Number of Increments (TD in F1): 256-512
 - Number of Scans (NS): 8-16 per increment

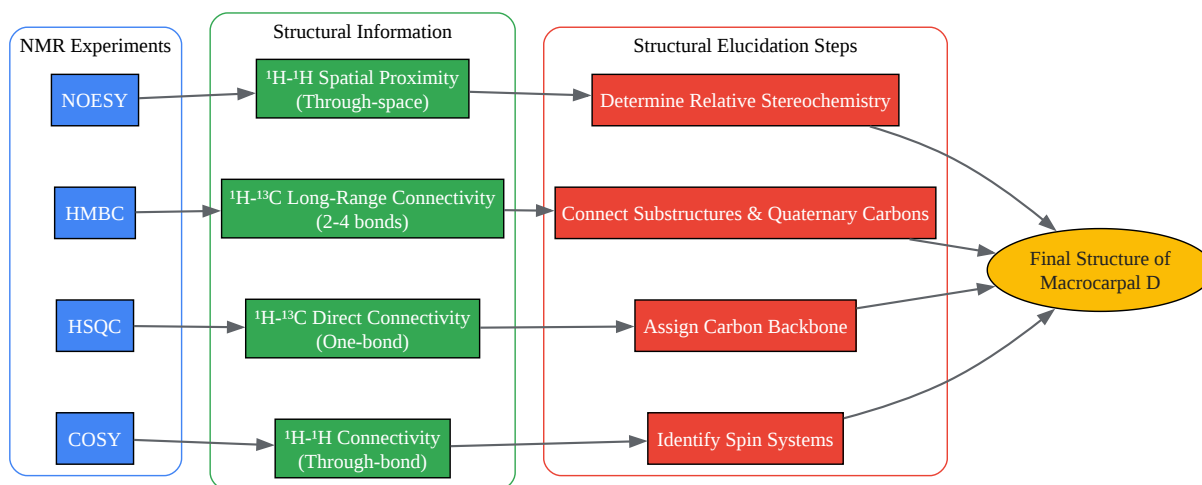
- Mixing Time (d8): 300-800 ms (should be optimized).[13]

Mandatory Visualizations



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Caption: Experimental workflow for the structural confirmation of **Macrocarpal D** using NMR.



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Caption: Logical relationships in NMR-based structural elucidation of **Macrocarpal D**.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of **Macrocarpal D**. By systematically applying the experiments outlined in this application note, researchers can confidently determine the planar structure and relative stereochemistry of this and related complex natural products. This detailed structural information is a critical prerequisite for further research into the biological activities and therapeutic potential of the macrocarpal family of compounds.

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